Vat black 8:1
Description
Properties
CAS No. |
142985-52-2 |
|---|---|
Molecular Formula |
C11H6F6N2 |
Synonyms |
Vat black 8:1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Vat Black 8:1
Advanced Approaches to the Synthesis of Vat Black 8:1 and Analogues
The synthesis of vat dyes, often based on anthraquinone (B42736) or indigoid structures, can be complex, involving multiple steps and sometimes yielding low percentages. researchgate.net Vat Black 8, also known as C.I. 71000, has a molecular formula of C45H19N3O4 and a molecular weight of 665.65. worlddyevariety.com Its manufacturing method involves the condensation and closed-loop reaction of 3,9-Dibromo-7H-benzo[de]anthracen-7-one, 3H-naphtho[2,3-f]indazol-3-one, and 1-Aminoanthracene-9,10-dione in the presence of potassium hydroxide. worlddyevariety.com
Novel Reaction Pathways and Catalytic Systems in Synthesis
Research into novel reaction pathways and catalytic systems aims to improve the efficiency and sustainability of vat dye synthesis. While specific details on novel pathways and catalytic systems solely for this compound are limited in the provided texts, the broader field of vat dye synthesis explores various approaches. For instance, violanthrone (B7798473), a precursor to some vat dyes, can be produced by coupling two molecules of benzanthrone. wikipedia.org An electrochemical method has been proposed for the production of benzanthrones, involving the reduction of anthraquinone at the cathode and simultaneous formation of a higher oxidation state transition-metal cation at the anode to oxidize polycyclic products like dibenzanthrone (B1683561) (violanthrone). sdc.org.uk Catalytic systems are crucial in various chemical processes, and research continues to explore their role in optimizing reaction rates and conversions in synthesis. researchgate.netethernet.edu.et
A black vat dye can be prepared by reacting hydroxylamine (B1172632) sulfate (B86663) and violanthrone in a solvent under the action of a catalyst, such as vanadium pentoxide. google.com This method utilizes the property of violanthrone dissolving in a sulfuric acid medium. google.com
Optimization of Reaction Parameters in Synthetic Processes
Optimization of reaction parameters is critical for improving yields, purity, and efficiency in chemical synthesis. In the preparation of the black vat dye from hydroxylamine sulfate and violanthrone, parameters such as the concentration of sulfuric acid (85-105%), the amount of vanadium pentoxide catalyst (0.001-0.01 times the quality of violanthrone), and the reaction temperature are specified. google.com The reaction involves controlling the temperature during the addition of violanthrone and hydroxylamine sulfate, followed by maintaining a specific temperature range for a set period. google.com
Synthesis of Derivatized and Functionalized this compound Structures
The synthesis of derivatized and functionalized vat dye structures is explored to tailor their properties for specific applications. While direct information on derivatized this compound structures is not extensively detailed in the provided results, the concept of functionalizing organic molecules, including dyes, is a common area of research. For example, studies on other vat dyes like Vat Orange 1 and Vat Orange 3 have investigated their use as various derivatives for applications in organic electronics. rsc.org Functional groups play a significant role in the properties and reactivity of organic compounds. researchgate.netresearchgate.net Cellulose (B213188) derivatization is also a method to modify fiber structures for improved dye adsorption. doi.org
Mechanistic Studies of Vatting and Re-oxidation Processes
The application of vat dyes fundamentally relies on the reversible redox chemistry of the vatting and re-oxidation processes. cottoninc.comwikipedia.orgscribd.com The insoluble oxidized form of the dye is reduced to its soluble leuco form in an alkaline solution, typically using sodium dithionite (B78146) (sodium hydrosulfite). wikipedia.orgscribd.comscribd.com This leuco form has affinity for cellulosic fibers. cottoninc.comscribd.com After the fiber is impregnated with the leuco dye, it is exposed to an oxidizing agent, usually oxygen from the air, which converts the dye back to its insoluble, colored form, fixing it within the fiber. wikipedia.orgscribd.comscribd.com
Redox Chemistry of the Leuco Form
The leuco form of vat dyes is the reduced, soluble state. cottoninc.comwikipedia.orgscribd.com This transformation involves the reduction of ketone groups in the insoluble dye structure to sodium enolate groups in an alkaline medium, rendering the dye water-soluble. researchgate.net The redox equilibrium for vat dyes involves the interconversion between the oxidized and reduced (leuco) forms. ethz.ch The leuco derivatives, as diols, are sparingly soluble in water but become soluble enolates in alkaline media due to the acidic character of the hydroxyl groups. ethz.ch
Kinetic and Thermodynamic Aspects of Chemical Transformations
Kinetic and thermodynamic studies provide insights into the rates and energy changes associated with the vatting and re-oxidation processes. The mechanism of vat dye reduction has been studied in detail, with ongoing research presenting novel kinetic models. ethz.ch The dyeing process itself involves the transfer of dye molecules to the fiber surface, adsorption, and diffusion into the fiber. ijche.com Kinetic studies examine the rate of dye adsorption, which is crucial for understanding and improving dyeing procedures. ijche.com
Thermodynamic parameters, such as Gibbs free energy, enthalpy, entropy, and activation energy, are considered to understand the energy landscape of the dyeing process. ijche.com These parameters can indicate how factors like temperature influence the dyeing procedure. ijche.com For instance, increasing the system temperature can potentially improve the dyeing process based on thermodynamic parameters. ijche.com
Influence of Reaction Environment on Chemical Pathways
The chemical pathways involved in the synthesis and application of this compound, a complex polycyclic aromatic quinone dye, are significantly influenced by the reaction environment. These environmental factors dictate reaction rates, yields, product purity, and the efficacy of the dye in its intended application.
Synthesis Pathways:
The synthesis of black vat dyes, including those structurally related to this compound which is derived from violanthrone, often involves complex reaction sequences. One described method for preparing a black vat dye involves the reaction of violanthrone with hydroxylamine sulfate in a solvent under the influence of a catalyst. The reaction environment, specifically the solvent, catalyst, temperature, and reactant ratios, plays a critical role in this transformation.
Sulfuric acid has been identified as a solvent medium for reactions involving violanthrone derivatives, including nitration and condensation steps crucial for forming the complex structure of black vat dyes. The concentration of sulfuric acid and the reaction temperature can influence the ring-closing reactions in the synthesis of related vat dyes, impacting the yield and purity of the final product. For instance, controlling the temperature during the addition of sulfuric acid to violanthrone derivatives and subsequent heating stages is essential for successful reaction completion wikipedia.org.
The use of a catalyst, such as vanadium pentoxide, is also critical in directing the reaction pathway and improving efficiency. In the reaction of violanthrone with hydroxylamine sulfate, vanadium pentoxide acts as a catalyst, facilitating the chemical transformation to yield the desired black vat dye fishersci.fi. The presence and concentration of the catalyst are key environmental factors that influence the reaction rate and the selectivity of the process.
Reaction temperature and time are further critical parameters. For the reaction of hydroxylamine sulfate and violanthrone catalyzed by vanadium pentoxide, reaction temperatures between 100-140°C and reaction times of 1.5-3 hours have been specified, with preferred conditions being 120-130°C for 2 hours fishersci.fi. Deviations from these optimal ranges can lead to incomplete reactions, formation of by-products, and reduced yields. The ratio of reactants, such as the amount of hydroxylamine sulfate relative to violanthrone, also affects the reaction outcome, with a suggested range of 0.2 to 1.0 times the quality of violanthrone, and a preferred range of 0.3-0.4 times fishersci.fi.
While high-boiling solvents like nitrobenzene (B124822) and chlorinated solvents such as o-dichlorobenzene have been traditionally used in the synthesis of vat dye intermediates, often requiring temperatures exceeding 200°C for certain steps, the specific synthesis of black vat dyes from violanthrone may utilize different solvent systems and temperature profiles as indicated by patent literature fishersci.fifishersci.ca. The choice of solvent can impact the solubility of reactants and intermediates, influence reaction kinetics, and affect the ease of product isolation.
Application Pathways (Vatting and Oxidation):
The application of this compound as a dye involves a reversible chemical transformation known as vatting, followed by oxidation. The insoluble pigment is reduced to its water-soluble leuco form, which can then penetrate the textile fiber. Subsequently, exposure to an oxidizing environment regenerates the insoluble colored pigment within the fiber matrix. This redox chemistry is highly sensitive to the reaction environment, particularly the alkalinity, the concentration of the reducing agent, and the temperature.
The vatting process typically requires strongly alkaline conditions, commonly achieved by using sodium hydroxide. The pH of the dyebath is a crucial environmental factor influencing the solubility and stability of the leuco form of the dye fishersci.canih.gov. High alkalinity is generally necessary to maintain the leuco form in solution.
Sodium dithionite is a widely used reducing agent for vat dyes fishersci.canih.gov. The concentration of sodium dithionite in the dyebath directly impacts the efficiency and rate of the reduction reaction. Insufficient reducing agent can lead to incomplete vatting, while excessive amounts may potentially cause over-reduction or other undesirable side reactions.
Temperature is another critical parameter during vatting and dyeing. Different vat dyes are classified based on the substantivity of their leuco anions, which dictates the optimal dyeing temperature and the required concentrations of alkali and salt atamanchemicals.com. This classification (e.g., IK, IW, IN groups) highlights how the chemical structure of the leuco form influences its interaction with the fiber under varying environmental conditions atamanchemicals.com. For instance, dyes with lower substantivity may require higher salt concentrations and lower temperatures to achieve adequate exhaustion onto the fiber, while more substantive dyes require higher alkali concentrations and can be dyed at higher temperatures without the need for salt atamanchemicals.com.
The oxidation step, which follows the diffusion of the leuco dye into the fiber, involves exposing the material to an oxidizing environment, typically air or a chemical oxidizing agent. This environment triggers the conversion of the soluble leuco form back to the insoluble pigment, fixing the dye within the fiber. The efficiency of this oxidation is dependent on the availability of the oxidizing agent and the proper conditions to facilitate the chemical transformation.
Advanced Spectroscopic and Analytical Characterization in Research
Spectroscopic Techniques for Structural Elucidation and Electronic Structure Investigation
Spectroscopy is a cornerstone in the analysis of complex dyes like Vat Black 8. By studying the interaction of the molecule with electromagnetic radiation, researchers can deduce its structural features and electronic makeup.
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When applied to conjugated aromatic systems like vat dyes, it provides valuable information about their color, electronic structure, and energy levels. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital or HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital or LUMO).
While specific UV-Vis spectral data for Vat Black 8 is not extensively detailed in publicly available research, studies on analogous vat dye structures, such as various Vat Orange dyes, illustrate the typical findings. rsc.org The analysis of thin films of these dyes reveals distinct absorption onsets, which are critical for calculating the optical band gap—a key parameter in materials science. rsc.org For instance, research on related compounds has determined absorption onsets that correspond to specific energy gaps, as detailed in the table below. rsc.org
| Vat Dye Derivative | Absorption Onset (nm) | Calculated Energy Gap (eV) |
| Vat Orange 1 | 553 | 2.24 |
| Vat Orange 9 | 558 | 2.22 |
| Vat Orange 3 | 579 | 2.14 |
This table presents illustrative data from related vat dyes to demonstrate the application of UV-Vis spectroscopy in determining electronic properties. rsc.org
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. These techniques are indispensable for confirming structural integrity and identifying functional groups.
FTIR Spectroscopy: This technique measures the absorption of infrared radiation, which excites bond vibrations (stretching, bending). In the context of large aromatic dyes, FTIR is used to identify characteristic functional groups. Studies on other vat dyes have identified key spectral regions, such as the C=C aromatic stretching vibrations around 1600–1500 cm⁻¹ and the aromatic C–H bending vibrations between 900–680 cm⁻¹. rsc.org However, when analyzing dyes directly on a substrate like a textile fiber, the strong absorption bands from the fiber matrix can make it difficult to observe the dye's spectrum, especially at low concentrations. ojp.gov
Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light (from a laser). It is complementary to FTIR and is particularly useful for analyzing dyes and finishing agents on fibers. mdpi.com In some cases, Raman spectroscopy can be more sensitive to the dye than the fiber matrix, especially when resonance effects enhance the signal of the colorant. spectroscopyonline.com The technique can provide detailed information about the carbon skeleton and functional groups, aiding in the structural confirmation of complex molecules like Vat Black 8. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. It works by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment of each atom and how they are connected.
For a complex structure like Vat Black 8 (C₄₅H₁₉N₃O₄), a complete NMR assignment would be challenging but would yield an unambiguous map of its molecular connectivity.
¹H NMR would identify the number and types of hydrogen atoms, with their chemical shifts indicating their electronic environment (e.g., aromatic vs. other types) and coupling patterns revealing adjacent protons.
¹³C NMR would provide a count of the unique carbon environments within the molecule's extensive aromatic system.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish H-H and C-H correlations, respectively, allowing researchers to piece together the molecular framework fragment by fragment. unibo.it
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For Vat Black 8, high-resolution mass spectrometry would be used to confirm its exact molecular mass, corresponding to its formula C₄₅H₁₉N₃O₄ (calculated molecular weight: 665.65 g/mol ).
In research, MS is often coupled with separation techniques like liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS) to analyze complex mixtures, identify impurities, or study degradation pathways. mdpi.comacs.org These hyphenated techniques can separate the parent dye from any precursors or degradation products, with the mass spectrometer providing positive identification of each component. acs.org Ambient ionization techniques like Direct Analysis in Real Time (DART-MS) have also emerged, allowing for the rapid identification of dyes directly from a fiber sample with minimal preparation. researchgate.net
Electrochemical Characterization of Vat Black 8:1 Systems
The defining characteristic of vat dyes is their application via a redox (reduction-oxidation) process. Therefore, understanding the electrochemical properties of Vat Black 8 is essential for both its synthesis and its application in dyeing.
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of molecules. uj.edu.pl In a CV experiment, the voltage applied to a working electrode is scanned linearly versus time, and the resulting current is measured. The resulting plot of current vs. potential (a voltammogram) provides information about the reduction and oxidation potentials of the analyte.
For a compound like Vat Black 8, CV is used to determine the precise potentials at which the dye is reduced to its soluble leuco form and subsequently re-oxidized. This data is critical for understanding and optimizing the dyeing process. researchgate.net Studies performed on other vat dyes, such as Vat Orange derivatives, demonstrate the utility of this technique. rsc.org These studies show distinct reduction peaks and allow for the determination of onset potentials, which are related to the LUMO energy levels of the molecules. rsc.orgossila.com
| Vat Dye Derivative | Onset Potential of Reduction (V vs. Ag/AgCl) |
| Vat Orange 3 | -0.50 |
| Vat Orange 1 | -0.57 |
| Vat Orange 9 | -0.70 |
This table presents illustrative data from related vat dyes to demonstrate the application of Cyclic Voltammetry in determining redox properties. rsc.org
By studying the electron transfer kinetics and redox potentials, researchers can gain a deeper understanding of the dye's stability and performance. rsc.orgresearchgate.net
Microscopic and Morphological Investigations at the Nanoscale
Detailed nanoscale microscopic and morphological investigations for Vat Black 8 are not present in the current body of scientific literature.
There are no published research findings that utilize Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to analyze the specific structural or morphological characteristics of Vat Black 8 particles, aggregates, or its interaction with substrates at a microscopic level.
Similarly, a search for research employing Atomic Force Microscopy (AFM) to study the surface topography, morphology, or intermolecular interactions of Vat Black 8 yielded no results. While AFM is a powerful tool for characterizing the surface structure and properties of materials at the nanometer scale, it has not been applied to this specific compound in any published research.
Theoretical and Computational Studies of Vat Black 8:1
Quantum Chemical Calculations for Electronic Structure and Reactivityacs.org
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a dye molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels, which in turn govern the molecule's color, stability, and reactivity.
Density Functional Theory (DFT) in Predicting Molecular Properties and Pathwaysacs.org
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as complex dye molecules. rsc.org It is a workhorse in computational chemistry for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost. For a molecule like Vat Black 8:1, DFT can be used to optimize its three-dimensional geometry, revealing precise bond lengths and angles.
A key application of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energy levels, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and the energy required for electronic excitation. mdpi.comresearchgate.net Quantum chemical studies on related anthraquinone (B42736) dyes demonstrate that substituents on the core structure can significantly alter these energy levels, thereby tuning the dye's properties. acs.orgscientists.uz For instance, electron-donating groups typically raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. These calculations are vital for predicting reaction pathways and understanding the mechanisms of dye degradation or its interaction with other chemical species.
Table 1: Representative Molecular Properties of a Vat Dye Predicted by DFT This table is illustrative and shows the types of data obtained from DFT calculations on complex dyes.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Relates to electron-donating ability and oxidation potential. |
| LUMO Energy | -3.2 eV | Relates to electron-accepting ability and reduction potential. |
| HOMO-LUMO Gap | 2.6 eV | Indicates chemical reactivity and energy of the first electronic transition. |
Computational Modeling of Ground and Excited States
The color of a dye is determined by its absorption of light in the visible spectrum, a process that involves the transition of an electron from a ground state to an excited state. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for modeling these electronic transitions. researchgate.net By applying TD-DFT, one can simulate the UV-visible absorption spectrum of a dye. The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. acs.org
Studies on various anthraquinone dyes have shown that TD-DFT can accurately predict their color. researchgate.net For a complex structure like this compound, TD-DFT would identify the specific molecular orbitals involved in the electronic transitions responsible for its characteristic color. This analysis provides deep insight into the structure-color relationship, explaining how the vast conjugated π-electron system of the molecule gives rise to its absorption profile. Understanding the nature of the excited states is also crucial for predicting the photostability of the dye, as photochemical degradation pathways often originate from the excited state.
Table 2: Illustrative TD-DFT Results for a Vat Dye's Visible Absorption This table is conceptual and represents typical output from TD-DFT calculations used to predict a dye's color.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 585 | 0.85 | HOMO → LUMO |
| S0 → S2 | 510 | 0.15 | HOMO-1 → LUMO |
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics describes the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule within a larger system over time. udel.edu MD simulations model the interactions between the dye and its environment, such as solvent molecules or a substrate like cellulose (B213188), providing insights that are crucial for understanding the practical application of a dye. rsc.org
For this compound, MD simulations could model the dyeing process at an atomic level. By placing a model of the dye molecule in a simulation box with models of cellulose fibers and water molecules, one can observe and quantify the interactions that drive dye adsorption and binding. researchgate.net These simulations can calculate the binding free energy between the dye and the fiber, a key parameter for predicting dye affinity and levelness. researchgate.net The simulations would reveal the preferred orientation of the dye on the cellulose surface and identify the specific intermolecular forces—such as van der Waals forces, hydrogen bonds, and π-π stacking interactions between the dye's aromatic rings and the cellulose structure—that anchor the dye to the fabric. This information is invaluable for optimizing dyeing conditions and designing dyes with improved fastness properties. researchgate.net
Structure-Reactivity Relationship Prediction and Validationresearchgate.net
The concept of a structure-reactivity relationship posits that a molecule's chemical structure dictates its reactivity. Computational chemistry provides powerful tools to quantify this relationship for complex molecules like this compound, which belongs to the broader class of polycyclic aromatic hydrocarbons (PAHs). nih.gov
By analyzing the electronic properties derived from quantum chemical calculations, one can predict the most likely sites for chemical reactions. For example, the distribution of the HOMO can indicate sites susceptible to electrophilic attack, while the LUMO distribution points to sites prone to nucleophilic attack. mdpi.com Other reactivity descriptors, such as condensed Fukui functions and molecular electrostatic potential maps, can be calculated to provide a more detailed picture of local reactivity across the molecule's vast aromatic surface. researchgate.netnih.gov
For a large PAH-like dye, these computational predictions can identify regions of the molecule that are more or less susceptible to chemical attack, for instance, by bleaching agents or atmospheric pollutants that cause fading. nih.gov This predictive capability is essential for understanding the dye's durability and for designing new molecules with enhanced stability. Validation of these theoretical predictions would typically involve experimental studies, comparing the computationally predicted reactive sites with the actual products observed in degradation or modification experiments. researchgate.net
Research Applications in Advanced Materials and Systems Excluding Prohibited Areas
Integration of Vat Black 8:1 in Organic Electronic Devices Research
The investigation of organic molecules and dyes as potential semiconductors in organic electronic devices has gained significant attention due to their relatively low cost, stability, and ease of functionalization compared to inorganic counterparts. nih.govalfa-chemistry.comuni.lu Vat dyes, including those with anthraquinone (B42736) structures like Vat Black 8, possess carbon-rich, extended π-conjugated systems that make them promising building blocks for such applications. nih.govalfa-chemistry.com Research in this domain explores their use in various organic electronic components, although specific detailed studies on the integration of this compound in device architectures are not extensively documented in the provided search results.
The potential integration of vat dyes in organic electronics stems from their optoelectronic properties, which are attributed to their highly conjugated sp² carbon network and the presence of functional groups. alfa-chemistry.com These properties can potentially be tuned through chemical functionalization, allowing for modifications of their electronic behavior. nih.govalfa-chemistry.com
Charge Transport Mechanisms in this compound Based Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components in organic electronics, and understanding charge transport mechanisms within the organic semiconductor layer is crucial for device performance. Charge transport in organic semiconductors is generally described by models such as hopping between localized states or band transport above a mobility edge, influenced by factors like material purity, crystallinity, carrier concentration, and electric field. uni.lu
Photovoltaic and Optoelectronic Device Architectures Utilizing this compound
Organic molecules and dyes are also being explored for applications in organic photovoltaic cells and other optoelectronic devices. alfa-chemistry.com Their ability to absorb light in the visible spectrum and facilitate charge generation and transport is key to these applications.
While the broader category of vat dyes and other organic molecules with conjugated systems are investigated for their potential in photovoltaic and optoelectronic device architectures, specific examples or detailed studies on the utilization of this compound in such architectures are not present in the search results. alfa-chemistry.com Research in this area often involves designing and fabricating devices with specific layer structures to optimize light absorption, charge separation, and charge collection. The optical properties of Vat Black 8, which contribute to its use as a black dye, suggest potential for light absorption in relevant spectral regions for optoelectronic applications.
Functionalization of Substrates with this compound for Research Purposes
Functionalization of substrates is a common strategy in materials research to tailor surface properties, improve adhesion, control interfacial interactions, and enable the integration of functional materials into various systems. This is particularly relevant in the development of hybrid materials and in additive manufacturing techniques like vat photopolymerization.
While the concept of functionalizing substrates for research purposes is well-established, specific research detailing the functionalization of substrates with this compound for advanced material research is not found in the provided information. However, the chemical structure of Vat Black 8, with potential reactive sites, might allow for chemical modification and grafting onto various surfaces, depending on the specific research objective.
Surface Chemistry and Interfacial Interactions in Hybrid Materials
Research into hybrid materials often involves combining organic molecules with inorganic components or other organic matrices. While the importance of surface chemistry and interfacial interactions in such systems is acknowledged, there is no specific information available in the search results regarding the surface chemistry of this compound or its interfacial interactions in hybrid material research contexts.
Development of Responsive Materials Incorporating this compound
Responsive materials are designed to change their properties in response to external stimuli such as light, temperature, or pH. Functional dyes are sometimes incorporated into material matrices to impart responsiveness. For instance, pH-responsive dyes have been used in conjunction with vat photopolymerization for creating multi-color objects.
There is no specific research detailed in the provided information on the development of responsive materials that incorporate this compound. However, if this compound or its modified derivatives exhibit sensitivity to certain stimuli, they could potentially be explored for integration into responsive material systems.
Research into this compound as High-Performance Pigment Precursors
Vat dyes, including anthraquinone derivatives, are being investigated as potential precursors for high-performance pigments. nih.gov High-performance pigments are valued for their excellent color properties, as well as superior light fastness, durability, and resistance to environmental factors. nih.govuni.lu Research in this area focuses on converting vat dyes and related intermediates into pigmentary forms with enhanced properties suitable for demanding applications like automotive coatings. nih.gov
Studies have shown that certain converted vat dyes and anthraquinone intermediates can yield pigments with excellent tinctorial properties and good fastness properties. nih.gov While Vat Black 8 is a well-established vat dye with good fastness properties in textile applications, research specifically focused on using this compound as a precursor for developing new high-performance pigments with properties exceeding its traditional use as a dye is not explicitly detailed in the provided search results. However, its anthraquinone structure aligns it with the class of compounds being explored for such potential. nih.gov
Environmental Research on the Fate and Remediation of Vat Black 8:1 Focus on Chemical/biological Processes
Chemical and Photochemical Degradation Pathways in Environmental Systems
Chemical and photochemical processes are explored for the degradation of dyes that are resistant to biological methods sci-hub.se. Advanced Oxidation Processes (AOPs) and photodegradation are among the methods investigated for breaking down these persistent organic pollutants iitm.ac.innih.govacs.orgjmaterenvironsci.comscispace.comresearchgate.netaustinpublishinggroup.commdpi.com.
Advanced Oxidation Processes (AOPs) for Decontamination Research
AOPs are promising alternatives for decolorizing and reducing the load of recalcitrant compounds in textile wastewater researchgate.netmdpi.com. These processes typically involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can rapidly and non-selectively attack organic pollutants acs.orgresearchgate.netmdpi.com. Common AOPs include ozonation, UV/hydrogen peroxide systems, and Fenton/photo-Fenton processes researchgate.netaustinpublishinggroup.commdpi.com.
Ozonation can degrade textile dyes through direct reaction with molecular ozone or indirectly through generated radical species, depending on the pH mdpi.com. While ozonation can be effective for color removal, its efficiency for COD removal can vary researchgate.net. Combining ozone with other oxidants or catalysts can enhance the generation of hydroxyl radicals and improve efficiency mdpi.com.
Photochemical oxidation processes, such as UV/H2O2, utilize UV light to generate radicals mdpi.com. The efficiency of photodegradation can be influenced by factors like catalyst concentration, irradiation time, and light intensity jmaterenvironsci.comscispace.com.
Photodegradation Mechanisms and Kinetics
Photocatalytic degradation of dyes involves the excitation of a photocatalyst by light, generating electron-hole pairs that lead to the formation of reactive radical species like hydroxyl radicals iitm.ac.innih.govacs.org. These radicals are responsible for the degradation of organic dyes iitm.ac.inacs.org. The kinetics of photocatalytic degradation of dyes are often described by pseudo-first-order reactions, with kinetic data fitted to the Langmuir-Hinshelwood model, which accounts for reactions occurring at the solid-liquid interface iitm.ac.injmaterenvironsci.comscispace.com.
Studies on the photodegradation of textile effluents containing mixtures of dyes have investigated the influence of parameters such as catalyst dose and UV power intensity on the degradation efficiency and kinetics jmaterenvironsci.comscispace.com. For example, research using TiO2 doped with tungsten or ZnO doped with aluminum as photocatalysts showed that increasing catalyst loading initially increased the apparent first-order rate constant, but exceeding an optimal dose could lead to a reduction in efficiency jmaterenvironsci.comscispace.com.
Biological and Bioremediation Research Methodologies
Biological methods, including those employing microorganisms, offer environmentally friendly and potentially cost-effective approaches for dye decolorization and degradation sci-hub.sefrontiersin.orggjesm.netnih.govfrontiersin.orgijplantenviro.comopenbiotechnologyjournal.comiwaponline.comnih.gov. Microorganisms, such as bacteria, fungi, yeasts, and algae, can degrade dyes through various metabolic pathways and enzyme systems sci-hub.senih.govfrontiersin.orgijplantenviro.comopenbiotechnologyjournal.commdpi.com.
Microbial Degradation Mechanisms and Enzyme Systems
Microbial degradation of dyes can occur under aerobic, anaerobic, or microaerophilic conditions nih.govopenbiotechnologyjournal.com. A key step in the bacterial degradation of some dyes, particularly azo dyes, involves the enzymatic cleavage of azo bonds, often under anaerobic conditions, leading to the formation of aromatic amines gjesm.netnih.govopenbiotechnologyjournal.com. These aromatic amines may then be further degraded under aerobic conditions openbiotechnologyjournal.com.
Various enzymes produced by microorganisms are involved in dye degradation, including oxidoreductases such as laccases, lignin (B12514952) peroxidases, manganese peroxidases, versatile peroxidases, tyrosinases, azoreductases, and NADH-DCIP reductases nih.govfrontiersin.orgijplantenviro.comopenbiotechnologyjournal.comiwaponline.commdpi.com. Fungi, particularly white-rot fungi, are known for their powerful lignin-degrading enzyme systems that can break down complex dye molecules frontiersin.orgiwaponline.com. Bacterial enzymes also play a significant role, with some bacteria capable of degrading dyes under specific conditions frontiersin.orgopenbiotechnologyjournal.com.
Enzymatic degradation can be influenced by factors such as pH, temperature, and the presence of co-factors ijplantenviro.comopenbiotechnologyjournal.com. Immobilization of microbial cells or enzymes can also be used to enhance decolorization efficiency openbiotechnologyjournal.com.
Development of Bioreactors for Dye Removal Research
Bioreactors provide controlled environments for the biological treatment of wastewater containing dyes frontiersin.orgfrontiersin.org. Various types of bioreactors, such as packed bed bioreactors and sequencing batch reactors (SBRs), are used in research for dye removal frontiersin.orgresearchgate.net.
Studies using SBR systems with biosludge from wastewater treatment plants have shown the potential for removing colorants, including vat dyes, from textile wastewater researchgate.net. The efficiency of dye removal in bioreactors can be influenced by operational parameters such as hydraulic retention time (HRT) and solid retention time (SRT) researchgate.net. Research has indicated that increasing SRT can improve the removal efficiency of the system researchgate.net.
Physicochemical Treatment Research for Wastewater Containing Vat Black 8:1
Physicochemical treatment methods are also employed for the removal of dyes from wastewater, often as alternatives or complements to biological processes, especially for recalcitrant dyes sci-hub.sefrontiersin.orgnih.govthepharmajournal.comnih.gov. These methods can include adsorption, coagulation, flocculation, filtration, ozonation, and advanced oxidation processes frontiersin.orgnih.govthepharmajournal.com.
Adsorption using materials like activated carbon or biosludge can effectively remove dyes from wastewater by accumulating dye molecules onto the adsorbent surface nih.govresearchgate.netepa.gov. Research on using biosludge for the removal of vat dyes, including Vat Black 25 and Vat Green 1, has demonstrated its adsorption capacity, which can be influenced by factors such as pH and sludge age researchgate.net. Autoclaved biosludge has shown higher adsorption ability under acidic conditions compared to resting biosludge researchgate.net.
Coagulation and flocculation are processes that involve adding chemicals to aggregate dye particles, making them easier to remove through sedimentation or filtration thepharmajournal.comnih.govepa.gov. Ozonation, as mentioned earlier, is a chemical oxidation process used for color removal researchgate.netmdpi.comepa.gov.
While physicochemical methods can be effective in decolorization, they can also be costly, energy-intensive, and may produce a significant amount of sludge sci-hub.senih.govthepharmajournal.com.
Future Perspectives and Emerging Research Avenues for Vat Black 8:1
Interdisciplinary Research Directions
Interdisciplinary research involving Vat Black 8:1 is increasingly focused on addressing environmental concerns and exploring its potential in advanced materials. A significant area of investigation lies in environmental remediation, particularly the removal of vat dyes from textile wastewater. Studies have explored the use of biosludge from wastewater treatment plants as an adsorbent for various vat dyes, including Vat Black 8. This research highlights the potential of biological and chemical engineering approaches to mitigate the environmental impact of textile dyeing effluent. researchgate.net The adsorption capacity of biosludge, both resting and autoclaved, has been evaluated, demonstrating varying efficiencies depending on the biosludge type and treatment. For instance, autoclaved biosludge type A showed a maximum adsorption capacity of 76.26 ± 0.4 mg/g for Vat Black 8. researchgate.net
Furthermore, the inherent chemical structure of this compound, characterized by a highly conjugated sp² carbon network and ketone functional groups, makes it a candidate for exploration in materials science, particularly within the realm of organic electronics. researchgate.netrsc.org While research in this specific area for this compound is not as extensive as for some other vat dyes like indanthrone (B1215505) or flavanthrone (B36509) derivatives, the general class of polycyclic aromatic vat dyes is being investigated as potential low-cost building blocks for semiconducting organic materials used in applications such as organic photovoltaic cells, transistors, and light-emitting diodes. researchgate.netrsc.orgrsc.orgworktribe.comacs.org This intersection of chemistry, physics, and engineering represents a key interdisciplinary direction for future research.
Advancements in Sustainable Synthesis and Application Technologies
The textile industry faces increasing pressure to adopt more sustainable practices, which extends to the synthesis and application of dyes like this compound. Research efforts are directed towards developing more environmentally friendly manufacturing processes that minimize waste and reduce the use of hazardous chemicals. The traditional synthesis of vat dyes can involve multiple steps with varying yields, leading to significant material losses and the generation of wastewater containing unreacted raw materials, byproducts, and heavy metal catalysts. fibre2fashion.com Advancements in sustainable synthesis could focus on improving reaction efficiency, exploring alternative, less hazardous reagents, and developing cleaner production methods.
In terms of application, while this compound is known for its excellent fastness properties achieved through a reduction-oxidation process, research continues to optimize these methods for reduced environmental impact. This includes exploring alternatives to traditional reducing agents like sodium dithionite (B78146), which can contribute to effluent issues. researchgate.net Furthermore, research into the effective removal of vat dyes from wastewater using methods like biosorption, as discussed previously, is a crucial aspect of sustainable application technologies. researchgate.net Comparative studies on the ecological costs of dyeing with different dye classes, including vat dyes, are also contributing to a better understanding of their environmental footprint and identifying areas for improvement in dyeing processes. researchgate.net
Novel Applications Beyond Traditional Domains
The robust chemical structure and excellent fastness properties of this compound make it a compelling candidate for applications beyond its traditional use in textile dyeing. One promising avenue is its potential as a high-performance pigment. Vat dyes, in general, have been investigated for their suitability as pigments in various applications, including paints and coatings, due to their stability and color properties. researchgate.net Research involves synthesizing and pigmenting vat dyes using techniques like high-energy bead milling and evaluating their performance in different paint systems, assessing properties such as light fastness, durability, and contact bleed. researchgate.net While not all vat dyes meet the stringent requirements for applications like automotive coatings, ongoing research aims to tailor their properties for such demanding uses. researchgate.net
Beyond pigments, the exploration of vat dyes in organic electronics, as mentioned earlier, represents a significant departure from traditional textile applications. The conjugated systems within these molecules are fundamental to their potential as semiconductors. researchgate.netrsc.org Although specific research on this compound in organic electronic devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or organic solar cells is not prominently detailed in the search results, the broader interest in utilizing the stable and relatively inexpensive vat dye scaffold for these high-technology applications suggests a potential future direction for this compound. researchgate.netrsc.orgrsc.orgworktribe.com Additionally, the general application range of vat dyes in coloring materials like paper, leather, and plastics indicates potential, albeit less explored, avenues for this compound in these industrial sectors where strong and permanent coloration is required. bagmull.com The use of vat dyes as colorants or functional components in advanced manufacturing techniques like 3D printing, particularly in vat photopolymerization processes, could also emerge as a novel application area, potentially as a pigment or a component contributing to material properties. worlddyevariety.com
Q & A
Basic Research Questions
Q. What are the critical parameters for designing experiments to characterize Vat Black 8:1's optical and chemical properties?
- Methodological Answer : Experimental design should prioritize controlled variables such as solvent polarity, pH, and temperature to assess spectral absorption, fluorescence, and stability. Use UV-Vis spectroscopy (200–800 nm range) and Fourier-transform infrared spectroscopy (FTIR) to quantify absorbance peaks and functional group interactions. Include control groups with structurally similar vat dyes (e.g., Vat Blue 4) to benchmark results. Triplicate measurements ensure reproducibility .
Q. How can researchers validate the purity of synthesized this compound in academic settings?
- Methodological Answer : Combine chromatographic (HPLC with C18 columns) and elemental analysis (CHNS/O) to verify purity. Compare retention times and mass spectra with certified reference standards. For trace impurities, employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI). Document detection limits and calibration curves to address measurement uncertainty .
Q. What laboratory-scale synthesis protocols are recommended for this compound to ensure reproducibility?
- Methodological Answer : Optimize reduction-dyeing methods using sodium dithionite (Na₂S₂O₄) as a reducing agent under inert atmospheres. Monitor reaction kinetics via in-situ pH and redox potential measurements. Publish stepwise protocols with molar ratios, reaction times, and purification steps (e.g., Soxhlet extraction). Share raw spectral data in supplementary materials to enable replication .
Q. Which statistical tools are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., varying concentrations). Open-source tools like R or Python’s SciPy package ensure transparency. Report confidence intervals and p-values to address variability in biological replicates .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in this compound's photodegradation pathways reported across literature?
- Methodological Answer : Conduct systematic reviews (Cochrane guidelines) to map existing hypotheses, then design controlled light-exposure experiments (Xe arc lamps, 300–700 nm) with LC-MS/MS to identify transient intermediates. Compare degradation kinetics under aerobic vs. anaerobic conditions. Use isotopic labeling (¹⁸O₂) to trace oxygen incorporation in degradation products .
Q. What strategies address discrepancies in reported adsorption efficiencies of this compound on nanocellulose substrates?
- Methodological Answer : Perform meta-analyses of adsorption isotherms (Langmuir vs. Freundlich models) to identify methodological biases. Replicate studies under standardized conditions (e.g., 25°C, 0.1 M ionic strength). Characterize substrate surface area (BET analysis) and zeta potential to correlate with adsorption capacity. Publish raw isotherm data for cross-validation .
Q. How can computational modeling improve the prediction of this compound’s environmental persistence?
- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) and predict degradation half-lives. Validate models against experimental hydrolysis rates. Use QSAR (Quantitative Structure-Activity Relationship) databases to assess ecotoxicity. Collaborate with open-source platforms like ChemAxon for parameter sharing .
Q. What advanced techniques characterize interfacial interactions between this compound and polymeric matrices in composite materials?
- Methodological Answer : Employ atomic force microscopy (AFM) in tapping mode to map surface adhesion forces. Combine with X-ray photoelectron spectroscopy (XPS) to analyze chemical bonding at interfaces. Use molecular dynamics (MD) simulations to predict dispersion stability. Publish 3D interaction maps and force-distance curves .
Q. How do researchers reconcile conflicting data on this compound’s thermal stability in polymer blends?
- Methodological Answer : Conduct round-robin tests across laboratories using identical polymer blends (e.g., 5% w/w in polyethylene). Standardize DSC (Differential Scanning Calorimetry) heating rates (10°C/min) and TGA (Thermogravimetric Analysis) atmospheres (N₂ vs. air). Perform Arrhenius analysis to compare activation energies. Share raw thermograms in public repositories .
Methodological Best Practices
- Data Transparency : Share raw datasets, instrument calibration logs, and code repositories (e.g., GitHub) to enable replication .
- Literature Gaps : Use scoping reviews (Arksey & O’Malley framework) to identify understudied areas, such as biodegradation under extreme pH .
- Ethical Compliance : Document material safety data sheets (MSDS) and disposal protocols for toxic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
